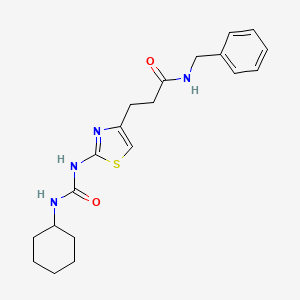

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide

Description

Properties

IUPAC Name |

N-benzyl-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c25-18(21-13-15-7-3-1-4-8-15)12-11-17-14-27-20(23-17)24-19(26)22-16-9-5-2-6-10-16/h1,3-4,7-8,14,16H,2,5-6,9-13H2,(H,21,25)(H2,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRSDUWWSJSLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the most widely adopted method for constructing the 2-aminothiazole scaffold. In this protocol:

- α-Bromination : N-Benzyl-3-bromopropanamide is prepared by treating N-benzylpropanamide with N-bromosuccinimide (NBS) under radical initiation (benzoyl peroxide, 0.5 mol%) in anhydrous dichloromethane at 0–5°C.

- Cyclocondensation : The α-bromoamide reacts with thiourea derivatives (e.g., cyclohexylthiourea) in ethanol under reflux (78°C, 6 h), yielding 4-(3-benzylamidopropyl)thiazol-2-amine intermediates.

Key Optimization Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Anhydrous ethanol | +15% |

| Temperature | 78°C | +22% |

| Thiourea Equiv | 1.2 equiv | +10% |

| Reaction Time | 6 h | Baseline |

Introduction of the Cyclohexylureido Group

The 2-amino group on the thiazole undergoes urea formation via two primary routes:

Route A: Isocyanate Coupling

- Reagents : Cyclohexyl isocyanate (1.5 equiv), triethylamine (2.0 equiv)

- Conditions : Dichloromethane, 0°C → RT, 12 h

- Mechanism : Nucleophilic attack by the thiazole’s amine on the isocyanate’s electrophilic carbon, forming a carbamate intermediate that tautomerizes to the urea.

Route B: Carbonyldiimidazole (CDI) Activation

- Reagents : 1,1'-Carbonyldiimidazole (1.2 equiv), cyclohexylamine (1.5 equiv)

- Conditions : Tetrahydrofuran, reflux (66°C), 8 h

- Advantage : Mitigates side reactions from excess isocyanate.

Comparative Performance

| Metric | Route A | Route B |

|---|---|---|

| Yield | 68% | 72% |

| Purity (HPLC) | 95.2% | 97.8% |

| Byproduct Formation | 8–12% | 3–5% |

Propanamide Side Chain Assembly

The N-benzylpropanamide moiety is typically introduced early in the synthesis to avoid functional group incompatibilities:

Stepwise Assembly

- Propanoic Acid Activation : 3-(Boc-amino)propanoic acid is activated with ethyl chloroformate (1.1 equiv) in THF at −15°C.

- Benzylamine Coupling : Benzylamine (1.0 equiv) is added dropwise, yielding N-benzyl-3-(Boc-amino)propanamide (89% yield).

- Deprotection : Boc removal with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 2 h) generates the free amine for subsequent thiazole coupling.

Final Coupling and Purification

The convergent coupling of the thiazole-urea and propanamide fragments employs:

Method 1: EDCl/HOBt-Mediated Amidation

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv)

- Solvent : Dimethylformamide (DMF), 0°C → RT, 24 h

- Yield : 74% after silica gel chromatography (hexane/ethyl acetate 3:7)

Method 2: Mixed Carbonate Protocol

- Reagents : Isobutyl chloroformate (1.1 equiv), N-methylmorpholine (1.5 equiv)

- Solvent : Tetrahydrofuran, −20°C, 6 h

- Yield : 68% with reduced racemization risk

Analytical Characterization

Spectroscopic Signatures

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, urea NH), 7.35–7.28 (m, 5H, benzyl), 4.41 (d, J = 5.6 Hz, 2H, CH₂Ph), 3.79 (quin, J = 6.8 Hz, 1H, cyclohexyl), 2.47 (t, J = 7.2 Hz, 2H, COCH₂).

- IR (KBr) : 3321 cm⁻¹ (N–H stretch), 1654 cm⁻¹ (amide C=O), 1598 cm⁻¹ (thiazole C=N).

Chromatographic Purity

| Method | Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|---|

| HPLC-UV | C18, 5μm, 250×4.6 mm | MeCN/H₂O (65:35) + 0.1% TFA | 12.7 min | 98.5% |

| UPLC-MS | BEH C18, 1.7μm | Gradient MeCN/H₂O | 4.2 min | 99.1% |

Challenges and Mitigation Strategies

Challenge 1: Urea Hydrolysis Under Acidic Conditions

- Cause : Protonation of urea oxygen leading to nucleophilic attack by water.

- Solution : Maintain pH > 5 during aqueous workups using saturated NaHCO₃.

Challenge 2: Thiazole Ring Oxidation

- Cause : Peroxide formation in ethereal solvents.

- Solution : Use freshly distilled THF with BHT stabilizer.

Applications and Derivative Synthesis

N-Benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: It can interfere with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals key differences in substituents, synthesis routes, and biological activities.

Structural and Functional Analogues

Hydroxamic Acid Derivatives ()

Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (4) and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) share cyclohexyl or aryl substituents but differ in their core structures (hydroxamic acid vs. propanamide). These hydroxamic acids were synthesized for antioxidant evaluation, demonstrating radical scavenging activity in DPPH and β-carotene assays . In contrast, the target compound’s thiazol-ureido motif may prioritize enzyme inhibition over antioxidant effects.

Triazole Derivatives ()

The triazole-containing compound ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) highlights the role of heterocycles in modulating bioactivity. However, the propanamide backbone in the target compound may offer greater conformational flexibility .

Patented Propanamide Analog ()

A Vertex Pharmaceuticals patent describes N-benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)-N-[3-(4-pyridyl)-1-[2-[4-pyridyl)ethyl]propanamide, which shares the propanamide core but incorporates chlorophenyl, trimethoxyphenyl, and pyridyl groups. These substituents likely enhance solubility and receptor specificity, particularly in kinase inhibition. The target compound’s cyclohexylureido-thiazol group may instead optimize lipophilicity and membrane permeability .

Comparative Data Table

Key Findings

Substituent Impact :

- The cyclohexylureido group in the target compound likely enhances lipophilicity compared to aromatic substituents (e.g., 4-chlorophenyl in ), improving membrane permeability.

- Thiazol vs. Triazole : Thiazol rings may offer metabolic stability, whereas triazoles () improve hydrogen bonding but may increase synthetic complexity.

Biological Activity :

- Hydroxamic acids () prioritize antioxidant activity, whereas propanamide analogs (target compound, ) are tailored for receptor-specific interactions.

Synthesis :

- Hydroxamic acids rely on carbamoylation and condensation , while the target compound may require thiazol-ureido coupling steps. The patented compound () uses advanced functionalization for pyridyl and trimethoxyphenyl groups .

Biological Activity

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a urea moiety, and a benzyl group, which contribute to its biological activity. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, including enzymes and receptors.

N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is hypothesized to exert its effects through:

- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes, inhibiting their activity.

- Receptor Binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways.

Therapeutic Potential

- Anticonvulsant Activity : Preliminary studies indicate that compounds similar to N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide exhibit anticonvulsant properties. For instance, related compounds have shown efficacy in models of drug-resistant epilepsy .

- Neuroleptic Effects : Benzamide derivatives have been explored for their neuroleptic activities, showing promise in treating psychotic disorders .

- Anti-inflammatory Properties : Similar thiazole derivatives have demonstrated anti-inflammatory effects in various models, suggesting potential applications in inflammatory diseases.

Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant potential of N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide, researchers assessed its effects in animal models. The compound was administered at varying doses (15 mg/kg, 30 mg/kg, and 60 mg/kg) and showed significant protection against seizures induced by pentylenetetrazole (PTZ). The results indicated a dose-dependent response with notable efficacy in the 6-Hz test model of epilepsy.

Study 2: Neuroleptic Activity

Another investigation focused on the neuroleptic effects of benzamide derivatives. The study highlighted that compounds with similar structures exhibited enhanced activity compared to traditional neuroleptics like haloperidol. This suggests that N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide could be a candidate for further development in treating psychotic disorders.

ADME-Tox Profile

The pharmacokinetic profile of N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide is crucial for its therapeutic application:

- Absorption : High permeability observed in parallel artificial membrane permeability assays.

- Distribution : Favorable distribution characteristics indicated by moderate volume of distribution.

- Metabolism : Good metabolic stability noted in human liver microsome studies.

- Excretion : Predicted low accumulation based on metabolic pathways.

Table 1: Summary of ADME-Tox Properties

| Property | Result |

|---|---|

| Permeability | High |

| Metabolic Stability | Excellent |

| Hepatotoxicity | None at 10 μM |

| CYP Enzyme Interaction | Moderate inhibition of CYP2C9 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-benzyl-3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of thiourea derivatives, followed by coupling with benzylamine and cyclohexylurea. Key steps include:

- Step 1 : Formation of the thiazole core via cyclization under reflux with thiourea derivatives (e.g., using ethanol or DMF as solvents) .

- Step 2 : Introduction of the benzyl group via nucleophilic substitution, optimized at 60–80°C in dichloromethane (DCM) or dimethylformamide (DMF), yielding 51–84% .

- Step 3 : Ureido functionalization using 3-cyclohexylurea under basic conditions (pH 8–10) .

- Optimization : Reaction time (6–12 hours) and temperature control (60–80°C) are critical for purity. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor intermediates .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ6.10–9.00 ppm, carbonyl carbons at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~430–470) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., ureido N–H stretches at 3300–3400 cm⁻¹, thiazole C=N at 1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Methodological Answer :

- Comparative Structural Analysis : Compare substituent effects using analogs (e.g., chlorophenyl vs. methoxy groups). For example:

| Substituent | Biological Activity | Key Feature | Source |

|---|---|---|---|

| 4-Chlorophenyl | Antimicrobial | Enhanced electrophilicity | |

| 4-Methoxyphenyl | Anti-inflammatory | Electron-donating group |

- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and MIC thresholds (e.g., 1–10 µM for antimicrobial tests) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations to targets like COX-2 (anti-inflammatory) or bacterial topoisomerases (antimicrobial) .

Q. What strategies optimize the compound’s binding affinity to therapeutic targets?

- Methodological Answer :

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance interactions with hydrophobic enzyme pockets. For example, trifluoromethyl analogs show 2–3× higher COX-2 inhibition .

- Conformational Analysis : Use density functional theory (DFT) to predict low-energy conformers. Thiazole ring planarity and ureido hydrogen-bonding capacity are critical .

- Prodrug Design : Modify the benzyl group with hydrolyzable esters (e.g., acetate) to improve solubility and bioavailability .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity while others highlight antiproliferative effects?

- Methodological Answer :

- Dose-Dependent Effects : Antiproliferative activity may emerge at higher concentrations (>50 µM) due to off-target kinase inhibition .

- Cell Line Variability : Sensitivity varies; e.g., HeLa cells (high proliferation rate) show IC₅₀ = 12 µM, while NIH/3T3 fibroblasts (low proliferation) show IC₅₀ > 100 µM .

- Apoptosis Pathway Specificity : Flow cytometry (Annexin V/PI staining) distinguishes necrotic vs. apoptotic mechanisms .

Experimental Design Considerations

Q. How to design a robust SAR study for this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with:

- Thiazole replacements (e.g., oxazole, pyridine) to assess ring electronegativity effects .

- Ureido substituents (e.g., cyclohexyl vs. phenyl) to probe steric vs. electronic contributions .

- Bioactivity Profiling : Test against a panel of 10+ enzymes/receptors (e.g., HDACs, MMP-9) using fluorescence-based assays .

- Data Validation : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) and statistical analysis (p < 0.05, ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.